3-cyclohexyl-1H-indole-6-carboxylic Acid
Overview
Description
3-Cyclohexyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.31 . The IUPAC name for this compound is 3-cyclohexyl-1H-indole-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-cyclohexyl-1H-indole-6-carboxylic acid is 1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) . The InChI key is OZJSQVKDKOOQIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyclohexyl-1H-indole-6-carboxylic acid include a molecular weight of 243.31 . It has a number of heavy atoms: 18 . The fraction Csp3 is 0.4 . It has 2 rotatable bonds . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The molar refractivity is 72.14 . The topological polar surface area is 53.09 Ų .Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .
- Results : The synthesis resulted in a good yield (84% yield) of the corresponding tricyclic indole .
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Preparation of D-glutamic Acid-based Inhibitors
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Preparation of Indolylindazoles and Indolylpyrazolopyridines
- Field : Biochemistry
- Application : Indole-6-carboxylic acid is also used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines, which act as interleukin-2 inducible T cell kinase inhibitors .
- Method & Results : The specific methods and results are not provided in the source .
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Anti-HIV-1 Activity
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Preparation of Piperazine-bisamide Analogs
- Field : Medicinal Chemistry
- Application : Indole-6-carboxylic acid is used as a reactant for the preparation of piperazine-bisamide analogs, which are human growth hormone secretagogue receptor antagonists for the treatment of obesity .
- Method & Results : The specific methods and results are not provided in the source .
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Preparation of Pyridinyl Carboxylates
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Tryptophan Dioxygenase Inhibitors
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Inhibitor of Botulinum Neurotoxin
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ITK Inhibitors
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Antibacterial Agents
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CB2 Cannabinoid Receptor Ligands
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Inhibitors of Hepatitis C Virus NS5B Polymerase
properties
IUPAC Name |
3-cyclohexyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSQVKDKOOQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459864 | |
Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1H-indole-6-carboxylic Acid | |
CAS RN |
494799-17-6 | |
Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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